Product packaging for Arsenazo III disodium salt(Cat. No.:CAS No. 62337-00-2)

Arsenazo III disodium salt

Cat. No.: B1147002
CAS No.: 62337-00-2
M. Wt: 820.33
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Description

Fundamental Role in Spectrophotometric and Complexometric Methodologies

Arsenazo III disodium (B8443419) salt is a cornerstone reagent in both spectrophotometry and complexometry due to the distinct color change it undergoes upon binding with metal ions. cymitquimica.com

Spectrophotometry: In spectrophotometric analysis, Arsenazo III serves as a chromogenic reagent. When it forms a complex with a metal ion, there is a significant shift in its absorption spectrum. scispace.com For instance, the free reagent has an absorption maximum at a lower wavelength (around 531-540 nm), while its complexes with metals like uranium or thorium exhibit strong absorption at higher wavelengths, typically around 651-654 nm. scispace.comakjournals.com This large shift in the absorption band allows for the highly sensitive and quantitative measurement of metal ion concentrations. scispace.com The intensity of the color of the resulting complex, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample, following Beer's law within a specific concentration range. akjournals.com This principle is applied for the determination of numerous ions, including thorium, uranium, aluminum, gallium, indium, and rare earth elements. asm.orgakjournals.comfishersci.pt

Complexometric Titration: In complexometric titrations, Arsenazo III functions as a metallochromic indicator to signal the endpoint of the titration. It is used, for example, in the determination of calcium with a titrant like EDTA (ethylenediaminetetraacetic acid). nih.gov The indicator forms a colored complex with the metal ion (e.g., calcium) in the solution before the titration begins. As the titrant is added, it progressively binds with the free metal ions. At the equivalence point, when all the free metal ions have been complexed by the titrant, the titrant then removes the metal ion from the indicator-metal complex. This causes a distinct color change, signaling that the titration is complete. nih.gov This method is valued for its precision in quantifying metal content in various samples. chemimpex.com

Comparative Analysis with Related Azo Dyes in Analytical Applications

Arsenazo III is often favored over other azo dyes and metallochromic indicators due to its superior sensitivity and stability in certain applications.

Compared to Arsenazo I and Thorin , two other related azo dyes, Arsenazo III has been reported to be a more sensitive chromogenic reagent for the determination of uranium. scispace.comlboro.ac.uk The complexes formed by Arsenazo III generally have higher molar absorptivity coefficients, which translates to a greater ability to detect lower concentrations of the target analyte. akjournals.com Furthermore, the absorption peaks of the Arsenazo III-metal complexes are well-separated from the peak of the free reagent, which enhances analytical sensitivity. scispace.comlboro.ac.uk

In the context of calcium detection, particularly within biological systems, Arsenazo III has been compared to indicators like Murexide and Antipyrylazo III . While Murexide was one of the first probes used, it often suffered from small signal-to-noise ratios. semanticscholar.org Arsenazo III provides a much larger absorbance change and, consequently, a better signal-to-noise ratio. semanticscholar.org Antipyrylazo III was introduced as an alternative with a lower affinity for calcium, which could theoretically result in less buffering of intracellular calcium levels. semanticscholar.org However, studies have shown that Arsenazo III remains a widely used and reliable indicator for calcium, provided that experimental conditions such as pH are carefully controlled. semanticscholar.orgresearchgate.net Its stability, particularly in acidic solutions like perchloric acid where other dyes might decompose, is another significant advantage. scispace.comlboro.ac.uk

Data Tables

Table 1: Selected Metal Ions Detected by Arsenazo III Disodium Salt This table outlines various metal ions that can be determined using Arsenazo III, along with the analytical methodology employed.

Metal IonIon FormulaAnalytical Method
CalciumCa²⁺Spectrophotometry, Complexometric Titration
ThoriumTh⁴⁺Spectrophotometry
UraniumUO₂²⁺ / U⁴⁺Spectrophotometry, Complexometric Titration
AluminumAl³⁺Spectrophotometry
GalliumGa³⁺Spectrophotometry
IndiumIn³⁺Spectrophotometry
Lanthanides (Rare Earth Elements)e.g., La³⁺, Eu³⁺Spectrophotometry, Complexometric Titration
ScandiumSc³⁺Complexometric Titration
YttriumY³⁺Complexometric Titration
CopperCu²⁺Spectrophotometry

Sources: asm.orgbohrium.comakjournals.comfishersci.ptnih.govosti.gov

Table 2: Comparative Properties of Arsenazo III and Other Azo Dyes
IndicatorPrimary Application (Example)Key AdvantageLimitation
Arsenazo III Uranium, Thorium, Calcium, REEsHigh sensitivity, high molar absorptivity, good stability in acid. scispace.comakjournals.comContains arsenic; potential for interference from other ions. cymitquimica.com
Arsenazo I Uranium, ThoriumSimpler structure.Generally less sensitive than Arsenazo III. scispace.com
Thorin Thorium, LithiumSelective for certain ions.Less sensitive for uranium determination compared to Arsenazo III. scispace.com
Antipyrylazo III CalciumLower Ca²⁺ affinity may reduce buffering of free Ca²⁺. semanticscholar.orgLess effective in some applications compared to Arsenazo III. science.gov
Murexide Calcium, Nickel, CopperHistorically significant.Poor signal-to-noise ratio in some applications. semanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₂H₁₆As₂N₄Na₂O₁₄S₂ B1147002 Arsenazo III disodium salt CAS No. 62337-00-2

Properties

IUPAC Name

disodium;3,6-bis[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate
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InChI

InChI=1S/C22H18As2N4O14S2.2Na/c29-21-18-11(9-16(43(37,38)39)19(21)27-25-14-7-3-1-5-12(14)23(31,32)33)10-17(44(40,41)42)20(22(18)30)28-26-15-8-4-2-6-13(15)24(34,35)36;;/h1-10,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KSSZSGSRTIMTBY-UHFFFAOYSA-L
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=CC=C4[As](=O)(O)O)O)O)[As](=O)(O)O.[Na+].[Na+]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H16As2N4Na2O14S2
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DSSTOX Substance ID

DTXSID401047754, DTXSID701047858
Record name 3,6-Bis[2-(2-arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2)
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Record name Arsenazo III sodium salt
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Molecular Weight

820.3 g/mol
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Physical Description

Purple to black powder; [MSDSonline]
Record name Arsenazo III
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CAS No.

62337-00-2, 138608-19-2
Record name Arsenazo III
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Record name 3,6-Bis[2-(2-arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2)
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Record name Arsenazo III sodium salt
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Record name Disodium 3,6-bis[(o-arsonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonate
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Coordination Chemistry and Metal Ion Complexation Mechanisms of Arsenazo Iii Disodium Salt

Principles of Chelate Formation and Ligand-Metal Interactions

Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, resulting in a stable, ring-like structure known as a chelate. nih.gov Arsenazo III's molecular architecture is well-suited for chelation, possessing several ligand-binding atoms, primarily oxygen and nitrogen, in positions that allow for the formation of these stable ring structures with metal ions. rjpbcs.comnih.gov

The interaction between Arsenazo III and a metal ion is a classic example of a Lewis acid-base reaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the ligand's donor atoms act as Lewis bases (electron pair donors). The structure of Arsenazo III enables it to act as a chelating agent, forming coordinate bonds with metal ions through its azo groups and other functional groups. rjpbcs.com The formation of these complexes leads to significant changes in the molecule's electronic structure, which in turn alters its absorption spectrum, a phenomenon that is the basis for its use as a colorimetric indicator. guidechem.comnih.gov For instance, the complexation of Arsenazo III with large cations can cause a conformational change in the molecule as it wraps around the metal ion, altering the orientation of the diazo bonds and resulting in new absorption peaks. nih.gov

Stoichiometry of Metal-Arsenazo III Complexes

The stoichiometry of the complexes formed between Arsenazo III and metal ions can vary depending on several factors, including the specific metal ion, the concentration of the reactants, and the pH of the solution. nih.govrsc.org Both mononuclear (involving a single metal ion) and polynuclear (involving multiple metal ions or ligand molecules) complexes have been identified.

The formation of 1:1 metal-to-ligand complexes is common for many metal ions under specific conditions. Large metal cations, such as Ca²⁺ and La³⁺, as well as quadrivalent cations, are known to form 1:1 complexes with Arsenazo III. nih.gov Spectrophotometric studies have demonstrated the formation of stable 1:1 complexes with various transition metals, including Mn²⁺, Fe²⁺, and Co²⁺. rjpbcs.com Similarly, uranium has been shown to form a 1:1 complex with Arsenazo III in a highly acidic medium of perchloric acid. scispace.com The interaction with magnesium also exclusively results in 1:1 complexes. nih.gov This type of complexation is often characterized by distinct changes in the absorption spectrum, with new peaks appearing that are indicative of the chelate formation. nih.gov

Under different experimental conditions, particularly with varying reactant concentrations, Arsenazo III can form more complex polynuclear species. For example, the interaction with calcium is notably complex; while a 1:1 complex can form at very low dye concentrations, a 2:1 (dye:Ca²⁺) complex is predominant under physiological conditions. nih.govnih.govnih.govnih.gov At higher, millimolar concentrations of the dye, a complex with a stoichiometry of two Arsenazo III molecules to one calcium ion (2:1) is also observed. nih.gov Furthermore, at micromolar concentrations typical for biochemical studies, evidence suggests the formation of a 2:2 complex involving two dye molecules and two calcium ions. nih.gov Studies with iron(III) have also revealed the formation of 2:1, 1:1, and 1:2 (Fe³⁺:Arsenazo III) complexes depending on the concentrations of the reactants. rsc.org Similarly, studies with lanthanides have indicated the formation of 1:1, 1:2, and 2:2 complexes. researchgate.net

Reported Stoichiometries of Metal-Arsenazo III Complexes
Metal IonStoichiometry (Metal:Ligand)Reference
Ca²⁺1:1, 1:2, 2:2 nih.govnih.govnih.gov
Mg²⁺1:1 nih.gov
La³⁺1:1 nih.gov
Lanthanides (general)1:1, 1:2, 2:2 researchgate.net
Fe³⁺2:1, 1:1, 1:2 rsc.org
Mn²⁺, Fe²⁺, Co²⁺1:1 rjpbcs.com
Uranium (U(VI))1:1 scispace.com

Influence of pH on Complexation Dynamics and Stability

The pH of the aqueous medium is a critical parameter that profoundly influences the complexation between Arsenazo III and metal ions. nih.gov The stability and even the type of complex formed are highly dependent on the hydrogen ion concentration. nih.gov This is because the protonation state of the Arsenazo III molecule, which has several ionizable groups, changes with pH. researchgate.netnih.gov The ionization of phenolic groups at high pH, for example, can lead to spectral changes even in the absence of divalent cations. nih.gov

The reactivity of Arsenazo III can be selectively tuned by controlling the pH. scispace.com For instance, metals like thorium, zirconium, and uranium form stable complexes in strongly acidic media. guidechem.comscispace.com This high stability at low pH allows for their determination without interference from other metal ions that only form complexes at higher pH values. scispace.com Conversely, for metals like calcium, the complex can be formed in a slightly alkaline medium (pH 8-9). nih.gov The absorption spectrum of Arsenazo III, particularly in the presence of ions like Mg²⁺ and Ca²⁺, is sharply influenced by pH changes in the range of 5.0 to 7.5. nih.gov This pH dependence can alter the dissociation constant of the metal-ligand complex, thereby affecting the equilibrium and the stability of the chelate. nih.govnih.gov

Determination and Significance of Conditional Stability Constants

The stability of a metal-ligand complex in solution is quantitatively expressed by its stability constant (or formation constant). A high stability constant indicates a strong interaction and the formation of a stable complex. For Arsenazo III systems, these constants are often determined spectrophotometrically, by measuring the changes in absorbance as the metal ion is titrated with the ligand. rjpbcs.com

Because the complexation is highly pH-dependent, the term "conditional stability constant" is often used. This constant provides a measure of the complex's stability under a specific, fixed pH value. nih.gov The determination of these constants is crucial for understanding the strength of the metal-ligand interaction and for analytical applications, such as estimating titration errors in complexometric determinations. nih.gov For example, the logarithm of the formation constant (log K) for the 1:1 complexes of Arsenazo III with Mn²⁺, Fe²⁺, and Co²⁺ have all been reported as 5.43. rjpbcs.com For lanthanide complexes, approximate values for the formation constants are in the ranges of K(11)=10⁵, K(12)=10¹⁰, and K(22)=10¹⁵ for 1:1, 1:2, and 2:2 complexes, respectively. researchgate.net The dissociation constant (K(D)), which is the reciprocal of the formation constant, has been shown to vary not only with pH but also with ionic strength and the concentration of Arsenazo III itself. nih.gov

Examples of Formation/Dissociation Constants for Arsenazo III Complexes
Metal IonComplex Stoichiometry (Metal:Ligand)Constant TypeValueReference
Mn²⁺1:1log K5.43 rjpbcs.com
Fe²⁺1:1log K5.43 rjpbcs.com
Co²⁺1:1log K5.43 rjpbcs.com
Ca²⁺1:1K(D)~10⁻⁶ M nih.gov
La³⁺1:1K(D)~10⁻⁶ M nih.gov
Lanthanides1:1K~10⁵ researchgate.net
Lanthanides1:2K~10¹⁰ researchgate.net
Lanthanides2:2K~10¹⁵ researchgate.net

Theoretical Aspects of Protonation States within Metal-Arsenazo III Systems

The Arsenazo III molecule possesses multiple acidic protons that can dissociate at different pH values. The specific protonation state of the ligand is a key determinant of its coordination behavior. Theoretical and experimental studies indicate that the molecule exists in different forms depending on the pH of the solution. rjpbcs.com

Upon complexation with a metal ion, protons are often displaced from the ligand. The number of protons released can provide insight into the binding mechanism. For instance, studies on the complexation of uranyl ions with Arsenazo III found that the 1:1 complex has four distinct protonation states, which dominate at different pH values (pH 2.2, 5.0, 7.8, and >10.0). researchgate.net The absorption peak observed around 610 nm in the presence of some cations is similar to the peak that forms at high pH without these cations, which is attributed to the ionization of phenolic groups within the molecule. nih.gov Understanding these protonation and deprotonation equilibria is fundamental to accurately modeling the complexation system and predicting the species that will be present under given conditions.

Spectroscopic Principles and Mechanisms of Arsenazo Iii Disodium Salt in Metal Sensing

Electronic Absorption Characteristics of Free Arsenazo III

Free Arsenazo III disodium (B8443419) salt, in an aqueous solution, exhibits a characteristic electronic absorption spectrum in the visible range. The uncomplexed dye typically displays a primary absorption maximum (λmax) at approximately 530 nm to 540 nm. rjpbcs.comgyanvihar.org This absorption band is responsible for the dye's inherent color. The exact position of this peak can be influenced by the pH of the solution, as changes in hydrogen ion concentration can alter the protonation state of the molecule's functional groups. rjpbcs.com In aqueous media, the maximum absorption is observed between 535 nm and 543 nm. sorachim.com

Hypsochromic and Bathochromic Shifts upon Metal Ion Complexation

The utility of Arsenazo III as a metal indicator stems from the pronounced spectral shifts that occur when it binds with metal ions. Upon complexation, a significant bathochromic shift (a shift to longer wavelengths) is typically observed. wikipedia.org This red shift is a result of the alteration of the electronic energy levels of the dye's chromophore system upon coordination with a metal cation.

When Arsenazo III interacts with metal ions, the absorption peak of the free ligand decreases, while new, strong absorption bands appear at higher wavelengths. For instance, complexation with large metal cations like Ca²⁺ or La³⁺ results in the formation of new absorption peaks at approximately 610 nm and 655 nm. nih.gov Similarly, the formation of a thorium-Arsenazo III complex is characterized by a decrease in absorbance at 540 nm and the appearance of new peaks at 612 nm and 660 nm. researchgate.net

The magnitude and position of these new absorption bands can vary depending on the specific metal ion, its size, and its charge. This differential spectral behavior allows for the quantitative and, in some cases, selective determination of various metals.

Metal IonFree Arsenazo III λmax (nm)Complex λmax (nm)
Ca²⁺~540~610 and 655 nih.gov
Th⁴⁺~540612 and 660 researchgate.net
Mn²⁺530620 rjpbcs.com
Fe²⁺530560 rjpbcs.com
Co²⁺530622 rjpbcs.com
Cu²⁺540580-610 gyanvihar.org
Alkaline-earth metals~540~650 nih.gov
U(VI)~540~651-654

Note: The λmax for free Arsenazo III can vary slightly depending on the pH and solvent conditions.

A hypsochromic shift (a shift to shorter wavelengths) is less common but can occur in specific circumstances, though the predominant and analytically significant phenomenon for Arsenazo III is the bathochromic shift.

Molar Absorptivity and its Correlation with Analytical Sensitivity

Molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. For Arsenazo III-metal complexes, the molar absorptivity values are typically very high, which is directly correlated with the high analytical sensitivity of methods employing this reagent. guidechem.com

The formation of the metal-dye complex results in a significant increase in the molar absorptivity at the new, longer wavelength maximum. For example, the molar absorptivity for the uranium-arsenazo-III complex at 651 nm is reported to be 1.45 x 10⁵ L mol⁻¹ cm⁻¹. nih.gov The complexes with alkaline-earth metals also exhibit high molar absorptivities at 650 nm. nih.gov This high molar absorptivity means that even small concentrations of the metal ion can produce a significant and easily measurable absorbance, leading to low detection limits. The absorption of the free reagent is very low at the analytical wavelength of the complex (typically around 665 nm), which further enhances the sensitivity of the measurement. guidechem.com

Arsenazo III ComplexWavelength (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Uranium (U)6511.45 x 10⁵ nih.gov
Calcium (Ca)6504.40 x 10⁴ nih.gov
Strontium (Sr)6504.00 x 10⁴ nih.gov
Barium (Ba)6503.65 x 10⁴ nih.gov
Lead (Pb)6002.8 x 10⁴ rjpn.org
Copper (Cu)-2.7 x 10³ gyanvihar.org

Kinetic Studies of Complex Formation and Dissociation

The formation and dissociation of Arsenazo III-metal complexes are dynamic processes, and their kinetics can provide insight into the reaction mechanisms. The complexation reaction is often instantaneous, leading to rapid color development, which is advantageous for analytical applications. rjpbcs.comnih.gov For instance, the uranium-arsenazo-III complex forms instantly and remains stable for over three weeks. nih.gov Similarly, complexes with Mn²⁺, Fe²⁺, and Co²⁺ form instantaneously and are stable for at least 72 hours. rjpbcs.com

However, detailed kinetic studies, such as those performed with lanthanide ions using stopped-flow techniques, reveal a more complex, multi-stage reaction. The complexation of lanthanides like Europium (Eu³⁺), Gadolinium (Gd³⁺), and Terbium (Tb³⁺) with Arsenazo III occurs in three distinct stages, suggesting a step-by-step ring-closure mechanism for the formation of the final complex. rsc.org The stoichiometry of the complex can also be complex, with evidence suggesting that Arsenazo III can form 2:1 complexes with Ca²⁺ and 1:1 complexes with Mg²⁺ under physiological conditions. nih.govnih.gov

Influence of Ionic Strength and Solvent Medium on Spectroscopic Response

The spectroscopic properties of Arsenazo III and its metal complexes are sensitive to the surrounding chemical environment, including the ionic strength and the nature of the solvent.

Ionic Strength: The ionic strength of the solution can affect the equilibrium of the complexation reaction and, consequently, the spectroscopic response. For the Ca²⁺-Arsenazo III system, the apparent dissociation constant (KD) has been shown to vary with ionic strength. nih.gov For example, in a solution with 200 mM KCl, the KD of the Ca-AIII complex changes significantly with the concentration of Arsenazo III itself, which in turn affects the ionic environment. nih.gov

Solvent Medium: The presence of organic solvents can also influence the sensitivity and selectivity of Arsenazo III in metal detection. Solvents such as dioxane, acetone, and ethanol (B145695) have been shown to increase the sensitivity and selectivity of reactions with alkaline-earth metals in acidic media. nih.gov The choice of solvent can alter the polarity of the medium, which can affect the stability of the complex and the electronic transitions within the chromophore, thereby influencing the absorption spectrum. The use of a 3 mol dm⁻³ perchloric acid medium has been found to be advantageous for uranium determination due to good solvent compatibility and destruction of organic contaminants. nih.gov

Advanced Analytical Methodologies Employing Arsenazo Iii Disodium Salt

Optimized Spectrophotometric Protocols for Diverse Analytes

Spectrophotometric methods based on Arsenazo III are valued for their high molar absorptivity, which translates to low detection limits for many elements. researchgate.netscispace.com The formation of the analyte-Arsenazo III complex results in a significant shift in the maximum absorption wavelength (λmax) compared to the free reagent, forming the basis for quantification. scispace.com Protocols have been optimized for a diverse array of analytes, including calcium (Ca²⁺), thorium (Th⁴⁺), uranium (U⁶⁺), and rare earth elements (REEs), by carefully selecting the optimal wavelength and reaction medium. scispace.comnih.govcdnsciencepub.commdpi.com

Single-Wavelength Spectrophotometry

The most direct application of Arsenazo III involves measuring the absorbance of the metal-dye complex at a single, predetermined wavelength where the complex exhibits maximum absorbance and the free reagent absorbs minimally. scispace.com This method is straightforward and effective when the sample matrix is simple and free from significant interferences. The choice of wavelength and pH is critical and is tailored to the specific analyte to maximize sensitivity and selectivity.

For instance, the determination of thorium (Th⁴⁺) is effectively carried out in a highly acidic medium of 6 M hydrochloric acid (HCl), with the absorbance of the Th-Arsenazo III complex measured at 662 nm. cdnsciencepub.com This protocol yields a high apparent molar absorption coefficient of 9.95 × 10⁴ L·mol⁻¹·cm⁻¹. cdnsciencepub.com Similarly, uranium (U⁶⁺) can be quantified by measuring its complex with Arsenazo III at 651 nm in a 3 M perchloric acid (HClO₄) medium, which provides a molar absorptivity of 1.45 x 10⁵ L·mol⁻¹·cm⁻¹. scispace.com The determination of calcium (Ca²⁺) is typically performed at a neutral or mildly acidic pH, with absorbance readings taken between 600 and 660 nm. reckondiagnostics.comscience.gov For rare earth elements like europium (Eu³⁺), the analysis is conducted at a λmax of 655 nm. researchgate.net

The following table summarizes optimized single-wavelength spectrophotometric conditions for various analytes using Arsenazo III.

AnalyteWavelength (λmax)Optimal Medium/pHMolar Absorptivity (L·mol⁻¹·cm⁻¹)
Thorium (Th⁴⁺)662 nm>6 M HCl9.95 × 10⁴
Uranium (U⁶⁺)651 nm3 M HClO₄1.45 × 10⁵
Calcium (Ca²⁺)650 nmNeutral pH (e.g., 6.5)4.40 × 10⁴
Strontium (Sr²⁺)650 nmpH 5-64.00 × 10⁴
Barium (Ba²⁺)650 nmpH 5-63.65 × 10⁴
Europium (Eu³⁺)655 nm-5.5 × 10⁴

Multi-Wavelength and Derivative Spectrophotometry

When multiple analytes that react with Arsenazo III are present in the same sample, their absorption spectra often overlap, making simultaneous determination by single-wavelength spectrophotometry impossible. Multi-wavelength and derivative spectrophotometry offer powerful solutions to this problem by enhancing the resolution of overlapping spectral bands.

Derivative spectrophotometry involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. This mathematical transformation can separate overlapping peaks, allowing for the quantification of individual components in a mixture. A notable application is the simultaneous determination of uranium and thorium. cdnsciencepub.com Although their complexes with Arsenazo III have closely situated absorption maxima, their second-derivative spectra exhibit zero-crossing points that allow for their individual quantification. The second-derivative absorbance of the uranium complex is measured at 679.5 nm, while that of the thorium complex is measured at 684.4 nm, enabling the determination of both metals without prior separation. cdnsciencepub.com

Two-Wavelength Spectrophotometric Correction for Impurities

The purity of the Arsenazo III reagent can be a significant source of error in spectrophotometric measurements. Commercial preparations may contain impurities or contaminating calcium, leading to inaccurate results. cdnsciencepub.com A two-wavelength, or dual-wavelength, spectrophotometric method can effectively correct for these impurities, permitting the use of reagents with purities as low as 80%. cdnsciencepub.com

The principle of this method is to measure the absorbance at two different wavelengths. ajpaonline.com The first wavelength (λ₁) is chosen at the absorption maximum of the metal-dye complex, while the second wavelength (λ₂) is selected at a point where the analyte-complex and the impurity have the same absorbance (an isosbestic point), or where the absorbance difference changes minimally with the interferent but significantly with the analyte. cdnsciencepub.comajpaonline.com By calculating the difference in absorbance (ΔA = Aλ₁ - Aλ₂), the contribution from the interfering impurity can be effectively canceled out.

This technique has been successfully applied to the determination of free calcium. Absorbance readings are taken at two selected wavelengths, such as 598 nm and 458 nm (an isosbestic point), to compensate for calcium contamination within the dye and other reagents. cdnsciencepub.com This approach ensures that the measured absorbance difference is directly proportional only to the concentration of the Ca²⁺-Arsenazo III complex formed with the sample's calcium. cdnsciencepub.comajpaonline.com Another application uses a second wavelength at 700 nm as a blank to correct for interference from lipids in serum samples.

Strategies for Enhancing Selectivity and Mitigating Interferences

Despite its high sensitivity, Arsenazo III is not highly selective and can form complexes with a wide range of metal ions. nih.govresearchgate.net This lack of selectivity necessitates the use of specific strategies to enhance its performance for a particular analyte and to mitigate interferences from other ions present in the sample matrix. The most common and effective strategies include rigorous pH control and the use of masking agents.

Application of Masking Agents for Interfering Ions

When pH control alone is insufficient to eliminate interferences, masking agents are employed. These are auxiliary complexing agents that form stable, colorless complexes with interfering ions, preventing them from reacting with Arsenazo III. The selection of a masking agent depends on the specific interferent and the target analyte.

In the determination of calcium, magnesium is a common interferent. 8-hydroxyquinoline (B1678124) can be added to the reaction mixture; it selectively binds with magnesium, effectively masking it and allowing for the specific measurement of the Ca²⁺-Arsenazo III complex. nih.gov In the analysis of alkaline-earth metals, sodium sulphate has been used as a masking agent to permit the determination of calcium and strontium in the presence of barium. scirp.org For the analysis of uranium, diethylenetriaminepenta-acetic acid (DTPA) has proven to be an effective masking agent at low pH, preventing interference from a wide range of other elements. scispace.com

Target AnalyteInterfering Ion(s)Masking Agent
Calcium (Ca²⁺)Magnesium (Mg²⁺)8-hydroxyquinoline nih.gov
Calcium (Ca²⁺), Strontium (Sr²⁺)Barium (Ba²⁺)Sodium sulphate scirp.org
Uranium (U⁶⁺)Various metallic ionsDiethylenetriaminepenta-acetic acid (DTPA) scispace.com

Preconcentration and Separation Techniques

Arsenazo III disodium (B8443419) salt is integral to various analytical methods that require the preconcentration and separation of target metal ions from complex matrices. These techniques enhance detection limits and improve selectivity by isolating the analyte of interest. Liquid-liquid microextraction, for instance, has been effectively used for the preconcentration of thorium(IV). In one method, Arsenazo III serves as the chelating agent, forming a complex with Th(IV) that is then extracted. The efficiency of this extraction is dependent on several factors, including pH, the concentration of Arsenazo III, and the presence of surfactants like Triton X-100.

Another approach involves flotation-assisted homogeneous liquid-liquid microextraction for determining thorium in water samples. This method utilizes Arsenazo III as a chelating agent, with chloroform (B151607) as the extraction solvent and ethanol (B145695) as the homogeneous solvent, to preconcentrate the analyte before analysis by inductively coupled plasma-mass spectrometry (ICP-MS). Furthermore, Arsenazo III can be extracted from aqueous solutions into hydrophobic ionic liquids (HILs), with extraction efficiencies reaching approximately 99% at a pH greater than 6. This high degree of partitioning into the HIL phase is largely independent of the ionic state of the ligand in the aqueous solution, making it a robust separation technique.

Separation is also crucial when interfering ions are present. For the determination of uranium, a liquid extraction method using 20% tributylphosphate (TBP) in a benzene (B151609) solution can be employed to separate and preconcentrate uranium from elements that would otherwise interfere with the spectrophotometric measurement with Arsenazo III. Masking agents, such as sodium fluoride (B91410) and EDTA, are also used to complex interfering ions like calcium, rare earth elements, and iron.

TechniqueAnalyteKey ReagentsOptimal ConditionsDetection MethodSource
Supramolecular solvent-based liquid-liquid microextractionThorium(IV)Arsenazo III, 1-decanol/THF, Triton X-100pH 5.0, 2.5 × 10⁻³ mol L⁻¹ SAILSpectrophotometry nih.gov
Flotation-assisted homogeneous liquid-liquid microextractionThorium, UraniumArsenazo III, Chloroform, EthanolpH 1.5, Extraction time: 3 minICP-MS nih.gov
Extraction into Hydrophobic Ionic Liquids (HILs)Arsenazo III (as part of metal complex separation)TOMAS, TOALS (HILs)pH > 6 for ~99% efficiencySpectrophotometry
Liquid Extraction with TBPUraniumArsenazo III, 20% Tributylphosphate in BenzenepH 2.5 (HCl milieu)Spectrophotometry researchgate.net

Development of Optical Sensors and Immobilized Reagent Systems

The development of optical sensors using immobilized Arsenazo III disodium salt offers a sensitive and selective means for detecting various metal ions. These systems confine the reagent to a solid support, enabling reusable sensors and facilitating analysis.

Arsenazo III can be chemically immobilized on transparent polymeric films to create selective optical sensors. A notable example is the immobilization of the reagent on an agarose (B213101) membrane for the determination of the uranyl ion (UO₂²⁺). researchgate.net Agarose, a natural polymer, serves as an effective carrier. The resulting sensor exhibits a distinct color change from purple to dark violet in the presence of uranyl ions at an optimal pH of 2. researchgate.net This type of sensor leverages the high stability constant of the uranyl-arsenazo III complex compared to other metal ions, ensuring high selectivity. researchgate.net The response of such sensors is typically evaluated based on changes in absorbance or reflectance at specific wavelengths. Gelatin, another natural polymer, is recognized for its excellent properties as a matrix for immobilizing biorecognition materials in sensors due to its biocompatibility, film-forming capacity, and sol-gel properties. nih.gov

Surface immobilization extends to various materials, including polymeric resins and nanoparticles, leading to the development of robust sensing platforms.

Membranes and Resins: Arsenazo III has been immobilized onto Amberlite XAD-16 resin, a non-ionic polymeric adsorbent, to develop a fiber-optic reflectance sensor for lead (Pb²⁺) detection. researchgate.net The sensor operates optimally at pH 5.0 and measures changes in reflectance at 664.6 nm. researchgate.net A key advantage of this system is its regenerability; the sensor can be reused after immersion in 0.1 M nitric acid. researchgate.net

Nanoparticles: Gold nanoparticles (AuNPs) functionalized with Arsenazo III have been synthesized for the photometric determination of uranyl ions. researchgate.netresearchgate.netiaea.org In this system, the indicator dye is immobilized on the AuNP surface through interactions between the gold and the sulfo groups of the Arsenazo III molecule. researchgate.netresearchgate.net The presence of uranyl ions induces the aggregation of these functionalized nanoparticles due to coordination interactions. researchgate.netiaea.org This aggregation event is observable as a long-wave shift in the surface plasmon resonance (SPR) absorption band (e.g., from 535 nm to 548 nm) and a significant increase in absorbance, forming the basis for a sensitive assay with a detection limit as low as 0.5 μM. researchgate.netresearchgate.netiaea.org

Summary of Immobilized Arsenazo III Sensor Systems
Immobilization MatrixTarget AnalyteSensing PrincipleOptimal pHDetection LimitSource
Agarose MembraneUranyl (UO₂²⁺)Color change (purple to dark violet)23.8 × 10⁻⁷ mol L⁻¹ researchgate.net
Amberlite XAD-16 ResinLead (Pb²⁺)Reflectance change at 664.6 nm5.00.01 ppm researchgate.net
Gold Nanoparticles (AuNPs)Uranyl (UO₂²⁺)Analyte-induced aggregation and SPR shiftNot specified0.5 μM researchgate.netresearchgate.netiaea.org

Automated and High-Throughput Analytical Systems

This compound is well-suited for integration into automated and high-throughput analytical systems, particularly Flow Injection Analysis (FIA). FIA systems offer advantages such as high sampling rates, low reagent consumption, and excellent reproducibility, making them ideal for routine analysis.

Several FIA methods utilizing Arsenazo III have been developed for the determination of various elements:

Lead (Pb): A cyclic FIA method has been designed for the spectrophotometric determination of lead. This "clean analytical methodology" incorporates a cation exchange mini-column that allows for the on-line regeneration of the Arsenazo III reagent and the accumulation of the heavy metal ions, thereby reducing toxic waste and reagent consumption. nih.gov

Rare Earth Elements (REE): An FIA method for the determination of REEs in mixed solutions has been optimized using a modified simplex method. tandfonline.com The system allows for the analysis of samples with a wide pH range (0 to 6) and achieves a linear calibration range of up to approximately 30 mg L⁻¹. tandfonline.com In other systems, REEs are preconcentrated online using a specific resin, then desorbed and reacted with Arsenazo III for spectrophotometric detection. mdpi.com

Uranium (U): A fully integrated FIA system has been developed for the analysis of uranium in ore samples. This system combines on-line electro-oxidative leaching of the sample with subsequent spectrophotometric determination using Arsenazo III, automating the entire process from sample preparation to measurement. nih.gov

These automated systems leverage the reliable and sensitive color-forming reaction of Arsenazo III with target metal ions, enabling rapid and efficient quantification in various sample types, from gasoline to geological materials. nih.govnih.gov

Reagent Purity, Preparation, and Stability in Analytical Performance

The reliability and reproducibility of analytical methods using this compound are critically dependent on the purity of the reagent, proper solution preparation, and its stability over time.

Purity and Purification: Commercial preparations of Arsenazo III can contain impurities such as monoazo derivatives and unreacted starting materials (e.g., o-arsanilic acid), which can cause spectral interference. nih.gov A common purification method involves precipitating the dye from an aqueous ammonia (B1221849) solution by adding hydrochloric acid. researchgate.net More rigorous purification can be achieved using cation-exchange resins (e.g., Dowex 50W) to remove sodium ions, yielding the purer free acid form of the reagent. nih.gov

Preparation: For analytical use, this compound is typically dissolved in deionized water or a buffer, such as maleate (B1232345) buffer at pH 5.0–5.5, to create a 0.05–0.1% (w/v) solution. nih.gov It is recommended to filter the solution through a 0.45 µm membrane to eliminate any particulate impurities that could interfere with spectrophotometric measurements. nih.gov

Stability: The stability of Arsenazo III solutions is influenced by storage conditions, particularly temperature and exposure to light. Solutions should be stored in amber glassware at 4°C to prevent photodegradation. nih.gov Accelerated stability studies on calcium diagnostic reagents containing Arsenazo III have shown that degradation occurs under stress conditions. For example, one study found that a calcium reagent with Arsenazo III degrades to 90.81% of its initial concentration when stored at 42°C. ijpsr.comresearchgate.net When exposed to light over a three-month period, the reagent remained 91.25% undecomposed. ijpsr.comresearchgate.net Such studies confirm that degradation can occur during storage and transportation, affecting the linearity and performance of the reagent. ijpsr.comresearchgate.net Therefore, careful handling and storage are essential for maintaining the integrity of the reagent and ensuring accurate analytical results.

Findings from Accelerated Stability Study of Arsenazo III Reagent
ConditionObservationImpact on PerformanceSource
Storage at 42°CDegrades to 90.81% of initial concentration.The linearity of the reagent decreases. ijpsr.comresearchgate.net
Exposure to light (3 months)Remains 91.25% undecomposed.Potential for photodegradation over extended periods. ijpsr.comresearchgate.net
Normal TemperatureLinearity does not change significantly over the short term.Considered stable under recommended storage. ijpsr.comresearchgate.net

Specific Applications of Arsenazo Iii Disodium Salt in Scientific Analysis

Determination of Actinide Elements (Uranium, Thorium, Plutonium, Neptunium)

Arsenazo III is a well-established organic reagent for the spectrophotometric determination of several actinide elements. scispace.comosti.gov It is particularly noted for its high sensitivity and selectivity, especially for thorium, zirconium, and uranium(IV). osti.gov The reagent forms stable complexes with actinides in strongly acidic conditions, which enhances the reproducibility of the method and minimizes interference from other ions. osti.gov The complexation reaction results in a significant color change, for instance from pink to emerald-green, allowing for sensitive detection. osti.gov This method has been successfully utilized for the analysis of thorium, uranium, protactinium, and neptunium. osti.gov The uranium(VI)-arsenazo III complex, which forms instantly and remains stable for over three weeks, exhibits a maximum absorbance at a wavelength of 651 nm. scispace.comnih.gov

The Arsenazo III spectrophotometric method is a cost-effective, accurate, and selective technique for quantifying uranium in various environmental matrices, including water, soil, and sediment samples. researchgate.netasianpubs.org Its utility in environmental surveys is well-documented. asianpubs.org To enhance accuracy, a pre-concentration step is often employed to separate uranium from interfering elements. researchgate.netasianpubs.org This is commonly achieved through liquid-liquid extraction using tributylphosphate (TBP). researchgate.netasianpubs.org Furthermore, masking agents such as EDTA and sodium fluoride (B91410) can be added to complex with potentially interfering ions like calcium, iron, and rare earth elements. researchgate.netasianpubs.org A multisyringe flow injection analysis (MSFIA) method has also been developed for the determination of uranium in water, based on its reaction with Arsenazo III at pH 2.0. researchgate.net

Table 1: Performance of Arsenazo III Method for Uranium in Environmental Samples

Parameter Value Reference
Applicable Concentration Range (Sediments/Soil) 0.25-10.0 µg/L asianpubs.org
MSFIA Detection Limit (Water) 0.04 µg/mL researchgate.net
MSFIA Quantification Limit (Water) 0.10 µg/mL researchgate.net

Arsenazo III is reliably used for the determination of uranium in geochemical materials, including various ore samples and standard reference materials, at microgram per gram levels. scispace.comnih.gov The method's robustness is partly due to the use of perchloric acid as the reaction medium, which aids in dissolving samples and eliminating organic interferences. scispace.comnih.gov The accuracy of this method is high, with studies reporting recovery rates between 96.0% and 98.6% for uranium in ore samples. nih.gov For trace-level analysis in complex geological matrices, online preconcentration using a chelating resin can be integrated into the analytical workflow to significantly lower the detection limits for both uranium and thorium. researchgate.net

Table 2: Analytical Characteristics of the Uranium-Arsenazo III Method in Perchloric Acid

Parameter Value Reference
Molar Absorptivity at 651 nm 1.45 x 10⁵ L mol⁻¹ cm⁻¹ nih.gov
Beer's Law Compliance Range Up to 16 µg/g Uranium nih.gov
Complex Stability > 3 weeks nih.gov

Quantification of Rare Earth Elements and Lanthanides

Arsenazo III serves as a sensitive metallochromic indicator for the spectrophotometric quantification of rare earth elements (REEs) and lanthanides. nih.gov In weakly acidic solutions, it reacts with REEs to form colored complexes, providing a basis for their determination. whiterose.ac.uk The method is suitable for determining the total sum of REEs and is particularly effective for elements such as Lanthanum (La), Cerium (Ce), and Neodymium (Nd). nih.gov The sensitivity of the assay allows for the detection of REEs at concentrations as low as 0.01 µg/mL. nih.gov This technique has been applied to the analysis of REEs in geological materials like apatites and in REE oxide concentrates. nih.gov

A specialized and rapid assay utilizing Arsenazo III has been developed to monitor the concentration and depletion of REEs in microbial culture media. nih.govasm.org This is particularly relevant for studying REE-dependent metabolism in methanotrophic and methylotrophic bacteria. nih.govnih.gov The assay provides a fast, sensitive, and specific method for detecting REEs in the low micromolar range (0.1 to 10 µM). asm.orgnih.gov It offers a practical alternative to more sophisticated and time-consuming techniques like inductively coupled plasma mass spectrometry (ICP-MS) for routine monitoring of bacterial cultures. asm.org The method has been successfully used to track the uptake of lanthanum and europium by bacterial strains such as Methylacidiphilum fumariolicum and Methylobacterium extorquens. nih.gov Precise control of pH is essential for the accuracy of this assay. nih.gov

Table 3: Application of Arsenazo III in Monitoring REE in Microbial Cultures

Feature Description Reference
Application Monitoring REE depletion by methanotrophic and methylotrophic bacteria nih.govnih.gov
Detection Range 0.1 to 10 µM asm.orgnih.gov
Target Elements Monitored La(III), Eu(III) nih.gov

Measurement of Ionic Calcium in Solution and Biological Matrices

Arsenazo III is a widely used indicator for the determination of ionic calcium, particularly in clinical and biological contexts. cdnsciencepub.comresearchgate.net It is frequently employed in medical laboratories for the routine measurement of calcium in serum, plasma, and urine. researchgate.net The principle of the assay involves the formation of a colored complex between Arsenazo III and calcium ions under mildly acidic conditions (pH 6.75-6.8). biolabo.frreckondiagnostics.com The resulting absorbance, typically measured at a wavelength between 630 nm and 650 nm, is directly proportional to the concentration of calcium in the sample. biolabo.frreckondiagnostics.combioactiva.com

For the specific measurement of free (unbound) ionic calcium, a dual-wavelength spectrophotometric method using Arsenazo III is effective, even in the presence of calcium-binding substances like proteins or ligands. cdnsciencepub.comcdnsciencepub.com A significant advantage of this approach is its ability to compensate for impurities within the commercial dye preparation, which obviates the need for highly purified reagents. cdnsciencepub.comcdnsciencepub.com Research has confirmed that under typical analytical conditions, Arsenazo III forms a 1:1 stoichiometric complex with calcium ions. cdnsciencepub.comnih.gov The binding affinity is dependent on factors such as pH and the ionic strength of the solution. nih.gov

Table 4: Properties of the Calcium-Arsenazo III Complex for Free Calcium Determination

Parameter Finding Reference
Stoichiometry (Ca²⁺:Arsenazo III) 1:1 cdnsciencepub.comnih.gov
Conditional Log Stability Constant 4.28 (at pH 4.6, ionic strength 0.1) cdnsciencepub.com
Influencing Factors pH, ionic strength, reagent concentration nih.gov

Calcium Speciation Studies in Complex Solutions

Arsenazo III disodium (B8443419) salt is a valuable tool for studying calcium speciation, which involves differentiating between free (ionized) calcium and bound calcium in complex biological and physiological solutions. The indicator's utility stems from its ability to form distinct complexes with calcium ions, with the nature of these complexes being highly dependent on experimental conditions such as pH and the relative concentrations of the dye and the metal ion.

Research has shown that Arsenazo III can form multiple complexes with calcium, including 1:1, 1:2, and 2:1 (Ca²⁺:Arsenazo III) stoichiometries. Under physiological conditions, the predominant complex is often found to contain one calcium ion and two dye molecules (1:2). However, 1:1 complexes have also been observed, particularly at submicromolar concentrations of the dye. This variable stoichiometry is a critical consideration in speciation studies, as it influences the calibration and interpretation of results when measuring free calcium concentrations. The dye is frequently used for the spectrophotometric measurement of both total and free calcium concentrations within the physiological pH range.

The affinity of Arsenazo III for calcium is such that a significant fraction of the dye can be complexed even at low calcium concentrations, leading to a nonlinear response. Therefore, accurate quantification requires careful determination of the dye's dissociation constant (Kd) under the specific experimental conditions being used. By controlling the pH, the interference from other divalent cations like magnesium can be minimized, enhancing the selectivity for calcium speciation. For instance, magnesium interference is largely eliminated at a pH between 5 and 6. This selectivity allows for the direct measurement of calcium-binding equilibria in systems containing calcium-binding macromolecules, offering advantages over other methods, especially when the total calcium-binding capacity is low.

Table 1: Characteristics of Calcium-Arsenazo III Complexes for Speciation Studies This table is interactive. You can sort and filter the data.

Complex Stoichiometry (Ca²⁺:Arsenazo III) Predominant Conditions Wavelength of Measurement (λmax) Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) Key Application
1:1 Submicromolar dye concentrations; pH 4.6 600 - 680 nm Not specified Determination of free ionic calcium
1:2 Physiological conditions 602 nm Not specified Indicator for intracellular free Ca²⁺
2:1 Various reactant concentrations 602 nm Not specified Spectrophotometric Ca²⁺ titrations
General Mildly acidic pH (e.g., 6.5, 6.8) 650 nm 4.40 x 10⁴ Total calcium in biological fluids.

Determination of Other Trivalent Metal Ions (Aluminum, Gallium, Indium, Scandium, Yttrium, Thallium)

Arsenazo III disodium salt is a versatile chromogenic agent used for the spectrophotometric determination of various trivalent metal ions. Its high sensitivity allows for the quantification of trace amounts of these elements in diverse matrices, from alloys to environmental samples. The selectivity for a particular ion is typically achieved by carefully controlling the pH of the medium.

Aluminum (Al³⁺): Methods have been developed for the determination of aluminum(III) using Arsenazo III and its derivatives. One such method utilizes Dibromo-p-sulfonic acid arsenazo, which forms a purple-red complex with Al³⁺ in a pH 6.0 buffer solution. The maximum absorbance for this complex is at 610 nm, and the method is effective for determining aluminum in water samples.

Scandium (Sc³⁺): Arsenazo III is employed for the spectrophotometric determination of scandium. The method is suitable for analyzing samples like aluminum alloys to quantify micro-levels of scandium.

Yttrium (Y³⁺): The reaction between yttrium and Arsenazo III forms a blue-colored complex that can be measured spectrophotometrically at a wavelength of 660 nm. This method has been applied to determine yttrium in chromium and chromium-base alloys. By adjusting the pH to between 2.3 and 2.7, yttrium can be quantified, though ions like Fe²⁺ and Cr⁶⁺ can interfere. The technique is also used in the analysis of high-temperature superconductors such as YBa₂Cu₃O₇.

While Arsenazo III is known to react with a broad range of trivalent and tetravalent ions, detailed spectrophotometric methods for Gallium (Ga³⁺), Indium (In³⁺), and Thallium (Tl³⁺) using this specific reagent are less commonly documented in the reviewed literature compared to other ions.

Table 2: Spectrophotometric Determination of Trivalent Ions with Arsenazo III This table is interactive. You can sort and filter the data.

Trivalent Ion Analyte Optimal pH Wavelength of Measurement (λmax) Matrix / Application
Aluminum (Al³⁺) Dibromo-p-sulfonic acid arsenazo-Al complex 6.0 610 nm Water samples.
Scandium (Sc³⁺) Sc-Arsenazo III complex Not specified Not specified General spectrophotometric determination.
Yttrium (Y³⁺) Y-Arsenazo III complex 2.3 - 2.7 660 nm Chromium alloys, general analysis.
Gallium (Ga³⁺) Not specified Not specified Not specified No specific method found.
Indium (In³⁺) Not specified Not specified Not specified No specific method found.
Thallium (Tl³⁺) Not specified Not specified Not specified No specific method found.

Applications in Environmental Monitoring and Water Quality Assessment

This compound serves as a practical and effective reagent in environmental analysis, particularly for monitoring water quality. Its applications range from simple, rapid tests for general parameters to sensitive methods for specific, toxic contaminants.

Water Hardness Assessment: A primary application is in the determination of water hardness, which is caused mainly by calcium and magnesium ions. A simple, economical, and rapid test has been developed using a dry-reagent strip with Arsenazo III immobilized on a nylon paper pad. When the strip comes into contact with water containing calcium, the immobilized dye reacts to form a complex, causing a color change from purple to blackish-blue. This provides a quick, visual, semi-quantitative estimation of water hardness, which is crucial for both industrial applications and daily consumption.

Monitoring of Specific Contaminants:

Uranium (U): Arsenazo III is widely used for the spectrophotometric determination of uranium in various environmental samples, including water, soil, sediments, and plants. The method is noted for its simplicity, high sensitivity, and low cost. The U-Arsenazo III complex typically forms in an acidic medium (pH ~2.5) and is measured at approximately 651-652 nm. To enhance selectivity in complex matrices, interfering ions such as iron, calcium, and rare earth elements can be masked using agents like EDTA and sodium fluoride or separated via techniques like liquid-liquid extraction with tributylphosphate (TBP). This makes the method suitable for environmental surveys and geochemical research.

Aluminum (Al): The determination of aluminum in wastewater and river water samples has been demonstrated using methods based on Arsenazo III, highlighting its role in monitoring industrial and environmental water sources for metal pollution.

These applications demonstrate the utility of Arsenazo III as a robust spectrophotometric reagent for routine environmental monitoring and water quality assessment, offering sensitive and cost-effective analytical solutions.

Table 3: Environmental and Water Quality Applications of Arsenazo III This table is interactive. You can sort and filter the data.

Application Analyte(s) Method Sample Matrix Key Parameters
Water Hardness Calcium (Ca²⁺), Magnesium (Mg²⁺) Dry-reagent test strip Water Visual color change (purple to blackish-blue).
Uranium Monitoring Uranium (U) Spectrophotometry Water, soil, sediments, plants pH ~2.5; λmax ~652 nm; Masking agents (EDTA, NaF) used for selectivity.
Aluminum Monitoring Aluminum (Al³⁺) Adsorptive Stripping Voltammetry / Spectrophotometry Wastewater, river water Determination of trace amounts of aluminum contamination.

Advanced Research Directions and Future Perspectives for Arsenazo Iii Disodium Salt

Integration with Chemometric Methods for Complex System Resolution

The low selectivity of Arsenazo III, once a limitation, is now being effectively harnessed through its integration with chemometric methods. rjpbcs.com These multivariate calibration techniques allow for the resolution of complex mixtures without the need for tedious separation steps. By analyzing the full spectral data of Arsenazo III in the presence of multiple analytes, methods like Partial Least Squares (PLS) regression and H-point standard addition method (HPSAM) can simultaneously quantify several ions. researchgate.net

A notable application is the simultaneous determination of uranium and thorium. researchgate.netnih.gov Traditional spectrophotometry is hampered by the severe spectral overlap of their respective Arsenazo III complexes. However, by applying chemometric approaches, researchers can deconvolve these overlapping signals. For instance, second-derivative spectrophotometry has been successfully used to quantify microgram quantities of both uranium and thorium in hydrochloric acid medium by measuring derivative absorbances at 679.5 nm and 684.4 nm. nih.gov Similarly, PLS calibration models based on absorption spectra in the 600–750 nm range have been developed for mixtures containing uranium and thorium, demonstrating the power of multivariate calibration in handling highly interfering systems. researchgate.net

These integrations of Arsenazo III with chemometrics offer significant advantages:

Enhanced Selectivity: Overcomes the inherent non-selectivity of the dye. rjpbcs.com

Simultaneous Analysis: Enables the quantification of multiple analytes in a single measurement. researchgate.netnih.gov

Reduced Sample Preparation: Often eliminates the need for prior separation or masking procedures.

MethodAnalytesMatrix/MediumKey Findings
Second-Derivative Spectrophotometry Uranium (U) & Thorium (Th)Hydrochloric acidSimultaneous determination of U and Th in the 0.1-0.7 µg/mL range is possible without prior separation. nih.gov
H-Point Standard Addition Method (HPSAM) Uranium (U) & Thorium (Th)pH 1.70Allows for simultaneous determination with U:Th concentration ratios varying from 20:1 to 1:15. researchgate.net
Partial Least Squares (PLS) Calibration Uranium (U) & Thorium (Th)pH 1.70Calibration model based on spectra from 600–750 nm successfully quantified U (0.10–21.00 µg/mL) and Th (0.25–18.5 µg/mL) in mixtures. researchgate.net
Computer-Assisted Target Factor Analysis Neodymium (Nd)Aqueous (pH 3-4)Identified two complex species, NdAazo and Nd(Aazo)₂, and calculated their formation constants. researchgate.net

Development of Environmentally Benign (Green Chemistry) Analytical Methods

In line with the principles of green chemistry, research is focused on developing analytical methods that minimize waste and reduce the use of hazardous substances. Although Arsenazo III itself is a toxic reagent, innovative approaches are being developed to mitigate its environmental impact. researchgate.netekb.eg

One significant development is a "clean analytical methodology" for lead determination using a cyclic flow-injection analysis system. researchgate.net This method incorporates a cation exchange mini-column downstream from the detector. After the spectrophotometric measurement of the lead-Arsenazo III complex, the column captures the lead ions and allows for the on-line regeneration and reuse of the chromogenic reagent. researchgate.net This approach drastically cuts down on reagent consumption and the volume of toxic waste produced, moving towards a zero-emission analytical process. researchgate.net

Another aspect of green chemistry involves addressing the dye's presence in wastewater. Arsenazo III is widely used for detecting elements like uranium and thorium, and its removal from water sources is crucial. ekb.eg Studies have investigated the use of nano-engineered adsorbents, such as zinc ferrite, magnesium ferrite, and magnetite, for the efficient removal of Arsenazo III from wastewater, demonstrating high adsorption capacities and contributing to environmental remediation efforts. ekb.eg

Exploration of Novel Sensing Platforms and Signal Transduction Mechanisms

The intense color change of Arsenazo III upon metal binding is being exploited in a variety of novel sensing platforms that go beyond simple solution-based spectrophotometry. researchgate.netnih.gov These advanced platforms aim to enhance sensitivity, selectivity, and applicability, often through immobilization of the dye and innovative signal transduction mechanisms.

Key developments include:

Functionalized Nanoparticles: Gold nanoparticles (AuNPs) have been functionalized with Arsenazo III to create a highly sensitive photometric assay for uranyl ions. researchgate.net The coordination between the immobilized Arsenazo III and uranyl ions causes the AuNPs to aggregate, leading to a color change that can be detected by the naked eye or spectrophotometry, with a detection limit of 0.5 μM. researchgate.net

Optical Fiber Sensors: Arsenazo III has been immobilized on solid supports like copolymer Amberlite XAD-16 to act as the sensing phase in optical fiber chemical sensors for detecting lead (Pb²⁺). researchgate.net

Photoacoustic (PA) Imaging: Researchers are exploring Arsenazo III as a contrast agent for photoacoustic imaging, a technique with greater depth penetration than traditional optical methods. nih.govnih.govresearchgate.net The dye's absorbance changes in the presence of calcium ions can be detected as a change in the PA signal. nih.gov Phantom studies have shown a strong linear relationship between the PA signal and dye concentration, and cell studies demonstrated a significant increase in the PA signal for dye-treated cells, suggesting its potential for real-time, depth-resolved visualization of calcium dynamics. nih.govnih.gov

These novel platforms often rely on signal amplification strategies, where the initial binding event is translated into a much larger, more easily detectable signal, thereby improving the sensitivity of the detection method. nih.govresearchgate.net

PlatformTarget AnalytePrinciple of OperationKey Advantage
Gold Nanoparticles (AuNPs) Uranyl ion (UO₂²⁺)Analyte-induced aggregation of functionalized AuNPs causes a plasmon-related color change. researchgate.netHigh sensitivity (0.5 μM detection limit) and potential for naked-eye detection. researchgate.net
Photoacoustic (PA) Imaging Calcium (Ca²⁺)The dye acts as a contrast agent; Ca²⁺ binding alters its optical absorption, which is detected as a change in the ultrasound signal generated by laser pulses. nih.govresearchgate.netGreater depth penetration for imaging biological processes compared to fluorescence methods. nih.govnih.gov
Optical Fiber Sensor Lead (Pb²⁺)Arsenazo III immobilized on a copolymer serves as a reflectance sensing layer. researchgate.netEnables remote and continuous monitoring. researchgate.net

Understanding Inter-Dye Complexation and Competition in Multi-Component Systems

Analyzing multi-component systems where several ions might compete for the Arsenazo III ligand is a significant challenge. Understanding the kinetics and thermodynamics of complexation is crucial for developing accurate analytical methods.

Kinetic studies, such as temperature-jump spectrophotometric measurements, have been used to elucidate the reaction schemes for the complexing of dyes with metal ions. For example, a study on calcium binding revealed that Arsenazo III forms both 1:1 (CaAr) and 2:1 (CaAr₂) complexes. nih.gov In contrast, the related dye Antipyrylazo III was found to form only a 1:1 complex with calcium under similar conditions, highlighting the structural influences on binding behavior and potential competition. nih.gov

The challenge of competing ions is also addressed in methods developed for the simultaneous determination of alkaline-earth metals. nih.govoregonstate.edu For instance, methods have been developed to determine calcium and magnesium simultaneously with Arsenazo III. By carefully controlling the pH, the interference between these ions can be managed. At pH 2.2, the absorbance from the magnesium complex is almost negligible, allowing for the selective determination of calcium. oregonstate.edu Such strategies rely on exploiting the different stability constants and pH dependencies of the metal-dye complexes. nih.gov The presence of one ion can influence the complexation of another, a factor that must be accounted for, often through the use of masking agents or by leveraging chemometric models as described in section 6.1. researchgate.netnih.gov

Computational Chemistry Approaches to Elucidate Complexation Energetics

While experimental studies provide valuable data on complex formation, computational chemistry and molecular modeling are emerging as powerful tools to provide deeper, atomistic insights into the binding process. taylorfrancis.com These theoretical approaches can be used to predict the structure of metal-Arsenazo III chelates, understand the nature of the coordinating bonds, and calculate the energetics of complexation.

Though specific, in-depth computational studies on Arsenazo III are still maturing, the principles are well-established. Methods like Density Functional Theory (DFT) can be used to:

Model Complex Structures: Determine the most stable three-dimensional arrangement of the metal ion coordinated with the Arsenazo III molecule. nih.gov

Calculate Binding Energies: Quantify the strength of the interaction between the metal ion and the dye, helping to explain observed selectivity trends.

Simulate Spectra: Predict the electronic absorption spectra of the complexes, which can then be compared with experimental UV-Vis data to validate the computational model.

These computational insights can guide the rational design of new analytical methods. For example, by understanding the specific functional groups on the Arsenazo III molecule that are most critical for binding a particular metal, chemists can better predict optimal pH conditions or design masking agents to block interfering ions. researchgate.net Computer-assisted analyses are already being used in conjunction with spectrophotometric data to deconvolve complex systems and determine formation constants, bridging the gap between experimental data and theoretical understanding. researchgate.net

Q & A

Q. What are the optimal pH conditions for Arsenazo III to form stable complexes with metal ions, and how does pH affect its spectroscopic properties?

Arsenazo III exhibits pH-dependent complexation behavior. In acidic media (pH 1.7–2.5), it forms stable complexes with U(VI) and Th(IV), while near-neutral pH (6.4–8.0) is optimal for rare earth metals like La³⁺ and Sc³⁺. At pH >8.7, one AsO₃H⁻ group is titrated, altering its electronic absorption spectrum. For example, the U(VI)-Arsenazo III complex shows maximum absorbance at 653 nm in 1 N HClO₄ .

  • Key data :
Metal IonOptimal pH Rangeλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
U(VI)1.7–2.5653~1.2×10⁵
La³⁺6.4–7.0660~5.0×10⁴
Zr⁴⁺2.0–3.0665~8.0×10⁴
Source:

Q. How should Arsenazo III solutions be prepared and stored to ensure reagent stability?

Dissolve Arsenazo III disodium salt in deionized water or maleate buffer (pH 5.0–5.5) at 0.05–0.1% (w/v). Filter through a 0.45 µm membrane to remove particulate impurities. Store in amber glassware at 4°C to prevent photodegradation. Reagent stability is critical for reproducibility, as impurities from incomplete synthesis (e.g., unreacted o-arsanilic acid) can cause spectral interference .

Q. What common cations interfere with Arsenazo III-based assays, and how are they mitigated?

Fe³⁺, Al³⁺, and Ca²⁺ can form competing complexes. Masking agents include:

  • Hydroxyketoacetic acid (HKOTA) : Suppresses Fe³⁺/Al³⁺ in uranium assays .
  • EDTA : Chelates Ca²⁺/Mg²⁺ but must be used judiciously to avoid stripping target metals (e.g., Gd³⁺ in ICP-OES validation) .
  • Citrate buffers : Prevent precipitation of hydrolyzable ions (e.g., Zr⁴⁺) in acidic media .

Advanced Research Questions

Q. How can the stoichiometry and binding constants of Arsenazo III-metal complexes be determined?

Use Job’s method of continuous variation or mole-ratio plots with UV-Vis spectroscopy. For U(VI)-Arsenazo III, a 1:1 stoichiometry is confirmed via Job’s plot at 653 nm . Binding constants (log K) are calculated using the Harvey-Manning equation under varying ionic strengths. For example, log K for Th(IV)-Arsenazo III is ~8.2 in 0.1 M HCl .

Q. What advanced techniques resolve spectral overlaps in multi-metal systems (e.g., U(VI) + La³⁺)?

  • Derivative spectrophotometry : Enhances resolution of overlapping peaks by analyzing first/second derivatives of absorption spectra.
  • Chemometric modeling : Partial least squares (PLS) regression decouples contributions from co-existing complexes .
  • Selective extraction : Prior separation via liquid-liquid extraction (e.g., tributyl phosphate for U(VI)) minimizes cross-reactivity .

Q. How does Arsenazo III compare to structurally similar reagents (e.g., Phosphazo III) in sensitivity and selectivity?

Arsenazo III outperforms Phosphazo III in sensitivity for Th(IV) and U(VI) by 1–2 orders of magnitude due to its dual sulfonic and arsonic acid groups, which enhance metal chelation. However, Phosphazo III is preferable for Zr⁴⁺ due to lower interference from sulfate ions .

Q. What protocols validate Arsenazo III-based assays for trace metal quantification (e.g., <1 ppb U(VI))?

  • Limit of Detection (LOD) : Calculate via 3σ/m, where σ is the standard deviation of blank signals and m is the calibration slope. For U(VI), LOD ≈ 0.2 µg/L .
  • Cross-validation : Compare results with ICP-MS or radiometric methods (e.g., ⁹⁵Zr tracer) .
  • Recovery tests : Spike samples with known metal concentrations; acceptable recovery ranges are 95–105% .

Methodological Best Practices

  • Synthesis and purification : Post-synthesis treatment with cation-exchange resins (e.g., Dowex 50W) removes sodium ions, yielding the free acid form of Arsenazo III with higher purity .
  • Handling adsorption losses : Use non-adsorptive materials (e.g., Teflon) for containers when working with Zr⁴⁺ or Th(IV) to prevent analyte loss .
  • Data contradiction analysis : If calibration curves deviate from linearity at high concentrations, check for dimerization of Arsenazo III or metal hydrolysis .

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